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molecular formula C19H38O5 B8495634 Butyl 7-(tert-butylperoxy)-3,7-dimethyloctyl carbonate CAS No. 62299-44-9

Butyl 7-(tert-butylperoxy)-3,7-dimethyloctyl carbonate

Cat. No. B8495634
M. Wt: 346.5 g/mol
InChI Key: KSUIUIIRUMQYJT-UHFFFAOYSA-N
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Patent
US04129700

Procedure details

To a solution of 7.9 g (0.03 mole) of 3,7-dimethyl-7(t-butylperoxy)octyl alcohol and 2.4 g (0.03 mole) of pyridine in diethyl ether cooled at 10°±1° C was added a solution of 4.09 (0.03 mole) of n-butyl chloroformate in diethyl ether. The reaction temperature was maintained at 15°±1° C during the addition.
Name
3,7-dimethyl-7(t-butylperoxy)octyl alcohol
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
4.09
Quantity
0.03 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:6][CH2:7][CH2:8][C:9]([CH3:17])([O:11][O:12][C:13]([CH3:16])([CH3:15])[CH3:14])[CH3:10])[CH2:3][CH2:4][OH:5].N1C=CC=CC=1.Cl[C:25]([O:27][CH2:28][CH2:29][CH2:30][CH3:31])=[O:26]>C(OCC)C>[C:25](=[O:26])([O:27][CH2:28][CH2:29][CH2:30][CH3:31])[O:5][CH2:4][CH2:3][CH:2]([CH3:1])[CH2:6][CH2:7][CH2:8][C:9]([CH3:17])([O:11][O:12][C:13]([CH3:16])([CH3:15])[CH3:14])[CH3:10]

Inputs

Step One
Name
3,7-dimethyl-7(t-butylperoxy)octyl alcohol
Quantity
7.9 g
Type
reactant
Smiles
CC(CCO)CCCC(C)(OOC(C)(C)C)C
Name
Quantity
2.4 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Two
Name
4.09
Quantity
0.03 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was maintained at 15°±1° C during the addition

Outcomes

Product
Name
Type
Smiles
C(OCCC(CCCC(C)(OOC(C)(C)C)C)C)(OCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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